molecular formula C44H50N4O10S B6289904 Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH CAS No. 1202179-60-9

Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH

Cat. No.: B6289904
CAS No.: 1202179-60-9
M. Wt: 827.0 g/mol
InChI Key: HTRSPAYCSZWOGZ-QNGWXLTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH is a compound used primarily in peptide synthesis. It is a derivative of arginine, an essential amino acid, and is protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group at the N-terminal and the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group at the guanidine side chain. This protection is crucial for preventing unwanted side reactions during peptide synthesis .

Safety and Hazards

“Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH” may cause respiratory irritation, serious eye irritation, and skin irritation . It should be used only outdoors or in a well-ventilated area, and protective gloves, clothing, and eye/face protection should be worn .

Future Directions

The future directions of “Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH” research could involve the development of novel cell-penetrating peptides with more efficient cell-penetrating abilities and lower cytotoxicities than existing ones . The use of peptide foldamers is an attractive strategy for this purpose .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH involves several steps:

    Esterification of Arginine: The carboxyl group of arginine is esterified.

    Introduction of Boc Group: The amino group is protected with a Boc (tert-butoxycarbonyl) group.

    Introduction of Pbf Group: The guanidine group is protected with the Pbf group.

    Removal of Boc Group: The Boc group is removed.

    Saponification: The ester group is hydrolyzed.

    Introduction of Fmoc Group: The Fmoc group is introduced at the amino group.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized to reduce the consumption of expensive reagents like Pbf-Cl. The process involves careful control of reaction conditions to ensure high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH is unique due to its specific combination of protecting groups, which provide stability and efficiency in peptide synthesis. The Pbf group offers better protection against side reactions compared to other protecting groups like Pmc .

Properties

IUPAC Name

3-[4-[[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]oxymethyl]phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H50N4O10S/c1-26-27(2)40(28(3)35-23-44(4,5)58-39(26)35)59(53,54)48-42(45)46-21-10-15-37(41(51)56-24-29-16-18-30(19-17-29)55-22-20-38(49)50)47-43(52)57-25-36-33-13-8-6-11-31(33)32-12-7-9-14-34(32)36/h6-9,11-14,16-19,36-37H,10,15,20-25H2,1-5H3,(H,47,52)(H,49,50)(H3,45,46,48)/t37-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRSPAYCSZWOGZ-QNGWXLTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OCC3=CC=C(C=C3)OCCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OCC3=CC=C(C=C3)OCCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H50N4O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

827.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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